Molecular Weight Differentiation Against the Unsubstituted Parent 1H-Pyrrole-2,3-dicarbonitrile
The introduction of a bromine atom at position 5 increases the molecular weight from 117.11 g/mol (unsubstituted 1H-pyrrole-2,3-dicarbonitrile) to 196.00 g/mol for 5-bromo-1H-pyrrole-2,3-dicarbonitrile . This represents a 67.4% increase in mass. The unsubstituted parent has a logP of 0.758, indicating significantly lower lipophilicity compared to the brominated derivative .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 196.00 |
| Comparator Or Baseline | 1H-Pyrrole-2,3-dicarbonitrile: 117.11 |
| Quantified Difference | 67.4% increase |
| Conditions | Standard IUPAC atomic mass calculation; logP determined at 25°C. |
Why This Matters
The higher molecular weight and lipophilicity of the brominated compound can significantly affect membrane permeability and pharmacokinetic profiles, making it a more suitable lead for CNS or intracellular target engagement in drug discovery.
